molecular formula C22H19NO3 B7464473 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid

4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid

Cat. No. B7464473
M. Wt: 345.4 g/mol
InChI Key: GIFVBFFBGDULAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as N-(2-phenethyl)-4-(2-benzoylamino)benzoic acid (PEBA) and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is not fully understood. However, research has shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2 enzyme, 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that plays a role in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid in lab experiments include its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation and pain. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. One direction is to further investigate the mechanism of action of the compound and its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, more studies are needed to determine the optimal dosage and potential toxicity of the compound. Finally, the potential use of the compound in combination with other drugs or therapies should be explored.
Conclusion:
In conclusion, 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has anti-inflammatory, analgesic, and anti-cancer properties and has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. However, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases.

Synthesis Methods

The synthesis of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been achieved through various methods. One of the most common methods involves the reaction of 2-phenethylamine with benzoyl chloride to form N-benzoyl-2-phenethylamine. This compound is then reacted with 4-aminobenzoic acid to form 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. Other methods involve the use of different reagents and catalysts to achieve the desired product.

Scientific Research Applications

4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been studied for its potential therapeutic applications. Research has shown that the compound has anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been studied for its potential use in treating chronic pain and inflammation.

properties

IUPAC Name

4-[[2-(2-phenylethyl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-21(23-19-14-12-18(13-15-19)22(25)26)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVBFFBGDULAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid

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